molecular formula C26H19NO4S B2826100 Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate CAS No. 397289-34-8

Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2826100
CAS No.: 397289-34-8
M. Wt: 441.5
InChI Key: JRYHVLJLMSNWLG-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a thiophene ring, a benzamide group, and a phenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-phenylthiophene-2-carboxylate as the core structure.

  • Reaction Steps: The compound undergoes a series of reactions, including acylation and amide formation.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using advanced techniques like continuous flow chemistry.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Amides, esters, ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate

  • Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate

  • Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate

Uniqueness: This compound stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4S/c1-31-26(30)24-21(16-22(32-24)17-8-4-2-5-9-17)27-25(29)20-14-12-19(13-15-20)23(28)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYHVLJLMSNWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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